1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

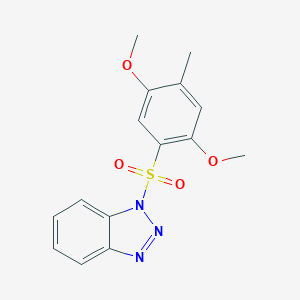

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonyl group attached to a benzotriazole ring, with additional methoxy and methyl groups on the phenyl ring

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylbenzotriazole linkage. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole can be compared with other sulfonylbenzotriazole derivatives, such as:

- 1-(2,5-Dimethoxyphenyl)sulfonylbenzotriazole

- 1-(4-Methylphenyl)sulfonylbenzotriazole

- 1-(2,5-Dimethoxy-4-chlorophenyl)sulfonylbenzotriazole

These compounds share similar structural features but differ in the substituents on the phenyl ringThis compound is unique due to the combination of methoxy and methyl groups, which can enhance its solubility and reactivity compared to other derivatives.

Biological Activity

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole (commonly referred to as DMSB) is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMSB, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

DMSB is characterized by the presence of a sulfonyl group attached to a benzotriazole moiety and a substituted phenyl ring. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 873579-39-6 |

| Molecular Formula | C13H14N4O3S |

| Molecular Weight | 298.34 g/mol |

The biological activity of DMSB is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activities. Additionally, the benzotriazole moiety may enhance the compound's ability to penetrate biological membranes, facilitating its action within cells.

Antimicrobial Properties

Research has indicated that DMSB exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that DMSB can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

DMSB has also been investigated for its potential anticancer properties. In a study involving human cancer cell lines, DMSB demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMSB in clinical isolates of Staphylococcus aureus. The results indicated that DMSB not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics such as penicillin.

- Case Study on Anticancer Activity : In another study published in the Journal of Medicinal Chemistry, DMSB was tested against various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Properties

IUPAC Name |

1-(2,5-dimethoxy-4-methylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-10-8-14(22-3)15(9-13(10)21-2)23(19,20)18-12-7-5-4-6-11(12)16-17-18/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVUKDRLYLTGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.